4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Overview
Description
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C7H12F3NO . It is also known by other names such as trans-4-Amino-1-(trifluoromethyl)cyclohexanol and cis-4-Amino-1-(trifluoromethyl)cyclohexanol .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H12F3NO.ClH/c8-7(9,10)6(12)3-1-5(11)2-4-6;/h5,12H,1-4,11H2;1H
. The Canonical SMILES for this compound is C1CC(CCC1N)(C(F)(F)F)O
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 183.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of this compound are both 183.08709849 g/mol .Scientific Research Applications
Synthesis and Material Properties 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol has been utilized in the synthesis of various polyimides and polyamides, which are noted for their excellent solubility in organic solvents and good mechanical properties. These materials demonstrate high thermal stability, making them suitable for advanced applications like microelectronics. For instance, polyimides derived from a diamine similar to this compound exhibit excellent solubility and thermal stability, with potential applications in microelectronic devices (Yang, Su, & Hsiao, 2004). Similarly, novel polyamides synthesized from a related aromatic diamine show outstanding solubility and thermal stability, with low dielectric constants and high transparency, making them competitive for microelectronic applications (Li, Wang, Li, & Jiang, 2009).
Molecular Recognition and Chiral Discrimination The compound has also found applications in molecular recognition. Optically pure derivatives of this compound have been used as chiral solvating agents for enantiomer discrimination, detectable through NMR and fluorescence spectroscopy. This indicates its potential for practical applications in chiral analysis (Khanvilkar & Bedekar, 2018).
Organic Synthesis and Catalysis In organic synthesis, derivatives of this compound have been used as ligands or catalysts. For instance, amino alcohols synthesized from related compounds have served as chiral ligands in enantioselective syntheses, contributing to high enantioselectivity in the production of chiral secondary alcohols (Asami et al., 2015).
Photophysical Properties Additionally, this compound is involved in the synthesis of fluorescent molecules. Derivatives containing the trifluoromethyl group show strong emissions and mechanochromic properties, which are useful in the development of OLEDs and other photophysical applications (Wang et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-amino-1-(trifluoromethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-5(11)2-4-6/h5,12H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZKKRXYSBWMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261412 | |
Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-30-1 | |
Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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